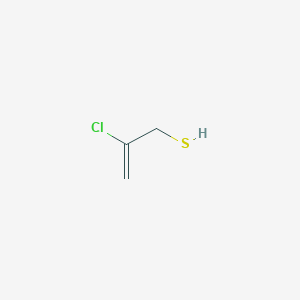

2-Chloroprop-2-ene-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

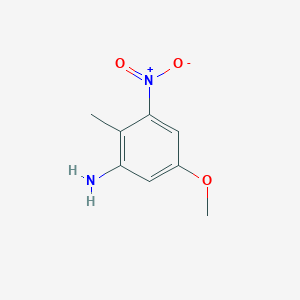

2-Chloroprop-2-ene-1-thiol, also known as Allyl mercaptan, is a type of organic compound . It is considered achiral, meaning it does not exhibit chirality .

Synthesis Analysis

The synthesis of 2-Chloroprop-2-ene-1-thiol-related compounds has been explored in various studies. For instance, a series of new soluble N-substituted poly(β-haloallylaniline)s, namely poly[N-(2-chloroprop-2-en-1-yl)aniline] (NPC), were synthesized by oxidative polymerization . Another study demonstrated the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide which leads to the formation of thiophene and pyrrole derivatives .Molecular Structure Analysis

The molecular structure of 2-Chloroprop-2-ene-1-thiol-related compounds has been analyzed in several studies. For instance, the molecular and crystal structures of 2-chloroprop-2-en-1-yl phenyl sulfone and 2-chloroprop-2-en-1-yl methyl sulfone were determined by X-ray analysis .Chemical Reactions Analysis

The chemical reactions involving 2-Chloroprop-2-ene-1-thiol have been studied extensively. The thiol-ene reaction, which involves the addition of a thiol to an unsaturated functional group of an organic molecule, is a key reaction in this context .Physical And Chemical Properties Analysis

Physical properties of related compounds include density, color, hardness, melting and boiling points, and electrical conductivity . The primary and secondary thiol–ene networks with equivalent functionality and similar structures exhibited comparable reactivities and properties .Safety And Hazards

Direcciones Futuras

The thiol-ene reaction, including its use in the synthesis of 2-Chloroprop-2-ene-1-thiol, has broad potential applications. It has been used in the synthesis of novel organic compounds and polymer materials, and has shown promise in the preparation of biocompatible materials, the synthesis of block copolymers, and the development of degradable materials .

Propiedades

IUPAC Name |

2-chloroprop-2-ene-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClS/c1-3(4)2-5/h5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQSVAVAYJASO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

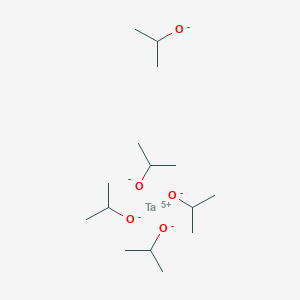

C=C(CS)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596015 |

Source

|

| Record name | 2-Chloroprop-2-ene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroprop-2-ene-1-thiol | |

CAS RN |

18616-08-5 |

Source

|

| Record name | 2-Chloroprop-2-ene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)

![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)